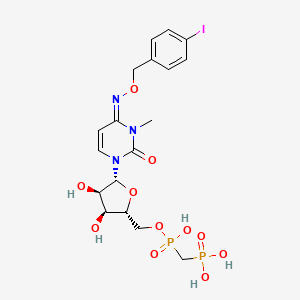

MRS4620

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H24IN3O11P2 |

|---|---|

Molecular Weight |

647.2 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |

InChI |

InChI=1S/C18H24IN3O11P2/c1-21-14(20-31-8-11-2-4-12(19)5-3-11)6-7-22(18(21)25)17-16(24)15(23)13(33-17)9-32-35(29,30)10-34(26,27)28/h2-7,13,15-17,23-24H,8-10H2,1H3,(H,29,30)(H2,26,27,28)/b20-14-/t13-,15-,16-,17-/m1/s1 |

InChI Key |

ZJROBGGWBBLVHF-LUTCEXLRSA-N |

Isomeric SMILES |

CN1/C(=N\OCC2=CC=C(C=C2)I)/C=CN(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O |

Canonical SMILES |

CN1C(=NOCC2=CC=C(C=C2)I)C=CN(C1=O)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MRS4620, a Potent CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4620 is a potent and selective inhibitor of CD73 (ecto-5'-nucleotidase), a cell surface enzyme that plays a critical role in tumor immune evasion. With a reported inhibition constant (Ki) of 0.436 nM, this compound effectively blocks the enzymatic activity of CD73, preventing the conversion of extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the CD73 signaling pathway, detailed experimental protocols for its characterization, and quantitative data on its inhibitory activity.

Introduction to CD73 and its Role in the Tumor Microenvironment

CD73, also known as ecto-5'-nucleotidase, is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that is overexpressed in various cancer types.[1][2] Its primary function is the dephosphorylation of extracellular AMP into adenosine.[3][4] In the tumor microenvironment (TME), extracellular ATP and ADP are converted to AMP by another ecto-enzyme, CD39. CD73 then catalyzes the final step in this adenosine-generating pathway.

The accumulation of adenosine in the TME is a key mechanism of immune suppression.[4][5] Adenosine exerts its effects by binding to adenosine receptors (A2A and A2B) on the surface of immune cells, such as T cells, natural killer (NK) cells, and dendritic cells.[5][6] This signaling cascade leads to a dampening of the anti-tumor immune response by:

-

Inhibiting T cell proliferation, activation, and cytokine release.[7]

-

Suppressing the cytotoxic activity of NK cells.[6]

-

Promoting the generation and function of regulatory T cells (Tregs).

-

Inhibiting the maturation and antigen-presenting capacity of dendritic cells.

By blocking the production of adenosine, CD73 inhibitors like this compound can reverse this immunosuppressive state and enhance the efficacy of cancer immunotherapies.[3][4]

This compound: A Potent Pyrimidine-Based CD73 Inhibitor

This compound is a member of a series of 3-methylcytidine-5'-α,β-methylenediphosphonates. Its potent inhibitory activity is attributed to its specific structural features that allow for high-affinity binding to the active site of CD73.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human CD73 has been determined through enzymatic assays.

| Compound | Target | Parameter | Value (nM) |

| This compound | Human CD73 | Ki | 0.436[1] |

Mechanism of Action of this compound

The core mechanism of action of this compound is the competitive inhibition of the CD73 enzyme. By binding to the active site of CD73, this compound prevents the substrate, AMP, from being hydrolyzed to adenosine.

Downstream Effects of CD73 Inhibition by this compound

By blocking adenosine production, this compound initiates a cascade of downstream effects that collectively enhance the anti-tumor immune response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other CD73 inhibitors.

CD73 Enzymatic Activity Assay (Luminescence-Based)

This assay is commonly used to determine the inhibitory activity of compounds against CD73.

Protocol Details:

-

Reagents and Materials:

-

Recombinant human CD73 enzyme

-

Adenosine 5'-monophosphate (AMP)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)

-

ATP detection reagent (e.g., CellTiter-Glo®)

-

96-well or 384-well microplates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human CD73 to each well of the microplate.

-

Add the serially diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of remaining ATP (which is inversely proportional to the amount of adenosine produced) by adding the ATP detection reagent.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Km of the enzyme for the substrate is known.

-

Conclusion

This compound is a highly potent inhibitor of CD73 that acts by competitively blocking the enzymatic conversion of AMP to immunosuppressive adenosine. This mechanism of action has significant implications for cancer immunotherapy, as it can reverse the adenosine-mediated immunosuppression within the tumor microenvironment, thereby unleashing the anti-tumor activity of the immune system. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CD73-targeted therapies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. assaygenie.com [assaygenie.com]

- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]

- 7. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

CM4620: A Technical Guide to a Novel CRAC Channel Inhibitor

Executive Summary

CM4620, also known as Zegocractin and Auxora, is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, with a primary focus on the Orai1 subunit.[1][2][3] These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including immune and pancreatic acinar cells.[1][4] Dysregulation of CRAC channel activity is implicated in the pathophysiology of inflammatory diseases, notably acute pancreatitis.[5][6] Preclinical and clinical studies have demonstrated that CM4620 can mitigate the excessive calcium influx and subsequent inflammatory cascade associated with acute pancreatitis, showing promise as a first-in-class therapeutic agent.[4][7][8] This guide provides an in-depth technical overview of CM4620, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and relevant signaling pathways.

Introduction to CRAC Channels

Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes.[9] CRAC channels are a highly selective calcium influx pathway activated in response to the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).[10][11] The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) membrane, which act as Ca2+ sensors, and the Orai proteins that form the pore of the channel in the plasma membrane.[10][11] Upon depletion of ER Ca2+ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, leading to a sustained influx of extracellular calcium.[9][10] This sustained calcium signaling is critical for processes such as gene expression, proliferation, and cytokine release in immune cells like T lymphocytes.[1][11] In pathological conditions such as acute pancreatitis, overactivation of CRAC channels contributes to cellular calcium overload, premature enzyme activation, and inflammatory cell infiltration.[12]

CM4620: A Selective CRAC Channel Inhibitor

Chemical Properties

-

IUPAC Name: N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide[2]

-

Molecular Formula: C₁₉H₁₁ClF₃N₃O₃[2]

-

Molar Mass: 421.76 g·mol⁻¹[2]

Mechanism of Action

CM4620 is a selective inhibitor of CRAC channels.[2][3] It specifically targets the Orai1 protein, which forms the pore of the channel.[1][14] By binding to and inhibiting Orai1, CM4620 blocks the influx of extracellular calcium into the cell that occurs via SOCE.[1] This action prevents the sustained elevation of intracellular calcium that drives pathological processes in diseases like acute pancreatitis.[1] CM4620 has shown greater potency for Orai1-containing channels compared to other Orai isoforms.[4][13][15] The inhibition of CRAC channels by CM4620 leads to a reduction in the activation of calcium-dependent signaling pathways, which in turn suppresses the production and release of pro-inflammatory cytokines from immune cells and reduces cell death in parenchymal cells.[1][4]

Quantitative Data

In Vitro Potency and Efficacy

| Target/Assay | Cell Type | IC50 | Reference |

| Orai1/STIM1 | - | 119 nM | [13] |

| Orai2/STIM1 | - | 895 nM | [13] |

| IFN-γ Release | Human PBMCs | 138 nM | [13] |

| IL-4 Release | Human PBMCs | 879 nM | [13] |

| IL-6 Release | Human PBMCs | 135 nM | [13] |

| IL-1β Release | Human PBMCs | 240 nM | [13] |

| IL-10 Release | Human PBMCs | 303 nM | [13] |

| TNF-α Release | Human PBMCs | 225 nM | [13] |

| IL-2 Release | Human PBMCs | 59 nM | [13] |

| IL-17 Release | Human PBMCs | 120 nM | [13] |

Preclinical Efficacy in Animal Models of Acute Pancreatitis

| Animal Model | Parameter | Treatment | Outcome | Reference |

| Mouse (Cerulein-induced) | Blood Amylase | 20 mg/kg CM4620 | ~20% reduction | [4] |

| Mouse (Cerulein-induced) | Blood Lipase | 20 mg/kg CM4620 | ~45% reduction | [4] |

| Mouse (Cerulein-induced) | Intrapancreatic Trypsin | 20 mg/kg CM4620 | ≥65% reduction | [4] |

| Rat (Cerulein-induced) | Pancreatic Edema | 5, 10, 20 mg/kg CM4620 | Significant reduction | [4] |

| Rat (Cerulein-induced) | Acinar Cell Vacuolization | 5, 10, 20 mg/kg CM4620 | Significant reduction | [4] |

| Rat (Cerulein-induced) | Necrosis | 5, 10, 20 mg/kg CM4620 | Significant reduction | [4] |

| Rat (Cerulein-induced) | Inflammatory Cell Infiltration | 5, 10, 20 mg/kg CM4620 | Significant reduction | [4] |

| Mouse (Palmitoleic acid-alcohol-induced) | Histopathological Score | 0.1 mg/kg CM4620 | Significant reduction | [7] |

| Mouse (Palmitoleic acid-alcohol-induced) | Necrosis and Inflammation | 0.1 mg/kg CM4620 + Galactose | Further significant reduction | [7] |

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) in Pancreatic Acinar Cells

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]c) in isolated pancreatic acini using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Collagenase solution

-

NaHEPES buffer

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Ca²⁺-free buffer

-

Ca²⁺-containing buffer (e.g., 1.8 mM Ca²⁺)

-

CRAC channel agonist (e.g., thapsigargin, cerulein)

-

Fluorescence imaging microscopy system

Procedure:

-

Isolation of Pancreatic Acini:

-

Euthanize the animal (e.g., mouse) and surgically remove the pancreas.

-

Inject the pancreas with a collagenase solution and incubate at 37°C for 5-6 minutes to digest the tissue.[8]

-

Manually agitate the digested tissue by pipetting in NaHEPES buffer to disperse the acini.[8]

-

Centrifuge the cell suspension at low speed (e.g., 200 x g) for 1 minute, discard the supernatant, and resuspend the acinar pellet in fresh NaHEPES buffer. Repeat the wash step.[8]

-

-

Fura-2 AM Loading:

-

Resuspend the isolated acini in a buffer containing Fura-2 AM (typically 1-5 µM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%).

-

Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark to allow for dye loading and de-esterification.[16]

-

Wash the cells twice with buffer to remove extracellular Fura-2 AM.[17]

-

-

Calcium Imaging:

-

Mount the Fura-2-loaded acini on a coverslip in an imaging chamber on the stage of a fluorescence microscope.

-

Initially, perfuse the cells with a Ca²⁺-free buffer.

-

Establish a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

To deplete intracellular Ca²⁺ stores and activate CRAC channels, add a stimulus such as thapsigargin or a supramaximal concentration of cerulein to the Ca²⁺-free buffer. This will cause a transient increase in [Ca²⁺]c due to release from the ER.

-

Once the [Ca²⁺]c has returned to near baseline, switch to a Ca²⁺-containing buffer (e.g., 1.8 mM Ca²⁺). The subsequent rise in the Fura-2 ratio represents SOCE.[18]

-

To test the effect of CM4620, pre-incubate the Fura-2-loaded acini with the desired concentration of the inhibitor for 30 minutes before starting the imaging protocol.[18]

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the [Ca²⁺]c.

-

Quantify SOCE by measuring the peak increase in the 340/380 nm ratio or the area under the curve after the re-addition of extracellular Ca²⁺.[18]

-

Caerulein-Induced Acute Pancreatitis Model (Rat)

This protocol describes the induction of acute pancreatitis in rats using the cholecystokinin analog, caerulein, and the therapeutic administration of CM4620.

Materials:

-

Male Sprague-Dawley rats

-

Caerulein

-

Sterile saline

-

CM4620 injectable emulsion

-

Placebo emulsion

-

Intravenous infusion pump

Procedure:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the experiment.[15]

-

Induction of Pancreatitis:

-

Administer hourly intraperitoneal (IP) injections of caerulein at a dose of 50 µg/kg for 4 hours. Control animals receive saline injections.[15]

-

-

CM4620 Administration (Therapeutic Approach):

-

Sample Collection:

-

Thirty minutes after the end of the 4-hour infusion, euthanize the animals.[15]

-

Collect blood samples for the measurement of serum amylase and lipase.

-

Harvest the pancreas for histological analysis and measurement of trypsin and myeloperoxidase activity.

-

Histological Evaluation of Pancreatitis

Materials:

-

10% formaldehyde or 4% paraformaldehyde

-

Paraffin

-

Hematoxylin and eosin (H&E) stains

-

Microscope

Procedure:

-

Tissue Fixation and Processing:

-

Fix the harvested pancreatic tissue in 10% formaldehyde for 24 hours.[13]

-

Embed the fixed tissue in paraffin and cut 5 µm sections.

-

-

H&E Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with hematoxylin and eosin.

-

-

Histological Scoring:

-

Examine the stained sections under a light microscope in a blinded manner.

-

Score the severity of pancreatitis based on established criteria for edema, inflammatory cell infiltration, and acinar cell necrosis.[9] A common scoring system is the Schmidt score or a modification thereof.[9]

-

Edema: 0 (none) to 3 (maximal).

-

Inflammatory Infiltration: 0 (none) to 3 (maximal).

-

Acinar Necrosis: 0 (none) to 3 (maximal).

-

-

Measurement of Pancreatic Trypsin Activity

This fluorometric assay measures the activity of trypsin in pancreatic tissue homogenates.

Materials:

-

Pancreatic tissue

-

Homogenization buffer (e.g., MOPS-sucrose buffer, pH 6.5)

-

Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-MCA)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Fluorometric microplate reader

Procedure:

-

Tissue Homogenization:

-

Trypsin Activity Assay:

-

Add a small volume (e.g., 15 µL) of the supernatant to a well of a 96-well microplate.[1]

-

Prepare a working solution of the fluorogenic trypsin substrate in the assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Measure the increase in fluorescence over time in a microplate reader with excitation at ~380 nm and emission at ~440 nm.[1]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic read.

-

Normalize the trypsin activity to the total protein concentration of the homogenate, determined by a standard protein assay (e.g., BCA assay).[1]

-

Pharmacodynamic Assay: IL-2 Release from Stimulated Whole Blood

This protocol describes an ex vivo method to assess the pharmacodynamic effect of CM4620 by measuring the inhibition of IL-2 production in stimulated whole blood samples from treated patients.

Materials:

-

Heparinized whole blood

-

RPMI 1640 medium

-

T-cell stimulants (e.g., Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA))

-

ELISA kit for human IL-2

Procedure:

-

Blood Collection: Collect whole blood samples in heparinized tubes from subjects before and after administration of CM4620.[19]

-

Whole Blood Stimulation:

-

Within a short time of collection, aliquot the whole blood into a 96-well plate.

-

Stimulate the blood with a combination of T-cell mitogens, such as PHA (e.g., 10 µg/mL) and PMA (e.g., 25 ng/mL).[7][20] Include an unstimulated control.

-

Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.[12]

-

-

Plasma Collection:

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Carefully collect the plasma supernatant for cytokine analysis.

-

-

IL-2 Measurement:

-

Quantify the concentration of IL-2 in the plasma samples using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the levels of IL-2 produced in the stimulated post-dose samples to the pre-dose samples to determine the percentage of inhibition of T-cell activation by CM4620.

-

Signaling Pathways and Experimental Workflows

CRAC Channel Activation Signaling Pathway

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytokine signatures of human whole blood for monitoring immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moodle2.units.it [moodle2.units.it]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 19. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. labcorp.com [labcorp.com]

The Central Role of Orai1/STIM1 in the Pathogenesis of Acute Pancreatitis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acute pancreatitis (AP) is a severe inflammatory condition initiated by premature activation of digestive enzymes within pancreatic acinar cells, leading to autodigestion, inflammation, and potential multi-organ failure. A critical early event in this cascade is the dysregulation of intracellular calcium (Ca²⁺) signaling.[1] Sustained, global elevation of cytosolic Ca²⁺ is a common hallmark of AP, irrespective of its etiology.[2] This pathological Ca²⁺ overload is largely driven by Store-Operated Calcium Entry (SOCE), a process orchestrated by the endoplasmic reticulum (ER) Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1.[2][3] This technical guide provides an in-depth examination of the Orai1/STIM1 signaling axis in the context of acute pancreatitis, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core signaling pathways.

The Orai1/STIM1 Signaling Pathway: From Physiology to Pathology

In pancreatic acinar cells, physiological Ca²⁺ signals, which are typically transient and localized to the apical pole, are essential for regulating the secretion of digestive enzymes.[4][5] However, pathological stimuli associated with AP, such as bile acids, alcohol metabolites (fatty acid ethyl esters or FAEEs), or hyperstimulation with secretagogues like cholecystokinin (CCK), trigger a sustained and global elevation in cytosolic Ca²⁺, which is cytotoxic.[1][2][6]

The primary mechanism for the sustained Ca²⁺ influx is SOCE. Orai1 is the principal SOCE channel in pancreatic acinar cells.[3] The activation of this pathway is a multi-step process:

-

ER Store Depletion: Pathological stimuli cause a massive release of Ca²⁺ from the endoplasmic reticulum (ER), the cell's primary intracellular Ca²⁺ store.[1][2]

-

STIM1 Sensing and Translocation: STIM1, an ER-resident transmembrane protein, senses this depletion of Ca²⁺. This triggers a conformational change and its subsequent translocation and clustering at ER-plasma membrane (PM) junctions.[2][7]

-

Orai1 Activation: At these junctions, STIM1 directly interacts with and activates Orai1, a highly selective Ca²⁺ channel in the plasma membrane.[7]

-

Sustained Ca²⁺ Influx: The opening of the Orai1 channel permits a massive and sustained influx of extracellular Ca²⁺ into the cytosol, leading to Ca²⁺ overload.[2]

This pathological Ca²⁺ overload initiates downstream events central to AP pathogenesis, including the premature activation of trypsinogen, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, acinar cell necrosis.[2][6]

Quantitative Data on Orai1/STIM1 Inhibition in Acute Pancreatitis

The critical role of Orai1 in AP has been validated through pharmacological inhibition in various preclinical models. Orai1 inhibitors have been shown to prevent cytosolic Ca²⁺ overload and protect against the key features of AP.[3][8] The tables below summarize the quantitative effects of Orai1 inhibitors on markers of pancreatic injury.

Table 1: Effect of Orai1 Inhibitors on Pancreatic Injury Markers in a Cerulein-Induced Pancreatitis Mouse Model. Data compiled from studies using repeated intraperitoneal injections of cerulein to induce AP.

| Inhibitor | Dose & Administration | Parameter Measured | Result (% Reduction vs. Vehicle) | Reference |

| GSK-7975A | 30 mg/kg (begun 1h post-induction) | Serum Amylase | ~60% | [8][9] |

| Pancreatic Edema | Significant Reduction | [8][9] | ||

| Necrosis Score | ~75% | [8][9] | ||

| CM_128 | 20 mg/kg (begun 1h post-induction) | Serum Amylase | ~70% | [8][9] |

| Pancreatic Edema | Significant Reduction | [8][9] | ||

| Necrosis Score | ~80% | [8][9] | ||

| CM4620 | Intravenous | Neutrophil Infiltration (MPO) | Significant Reduction | [10] |

| Inflammatory Cytokines | Significant Reduction | [10][11] |

Table 2: Effect of Orai1 Inhibitors in Toxin-Based Mouse Models of Acute Pancreatitis. Models include ductal injection of taurolithocholic acid 3-sulfate (TLCS) or intravenous administration of ethanol and palmitoleic acid (FAEE).

| Inhibitor | Model | Dose & Administration | Parameter Measured | Result (% Reduction vs. Vehicle) | Reference |

| GSK-7975A | TLCS | 30 mg/kg (begun 1h post-induction) | Serum Amylase | ~55% | [8][9] |

| Lung MPO Activity | ~60% | [8][9] | |||

| FAEE | 30 mg/kg (begun 1h post-induction) | Serum Amylase | ~50% | [8][9] | |

| CM_128 | TLCS | 20 mg/kg (begun 1h post-induction) | Serum Amylase | ~65% | [8][9] |

| Lung MPO Activity | ~70% | [8][9] | |||

| FAEE | 20 mg/kg (begun 1h post-induction) | Serum Amylase | ~60% | [8][9] |

These studies collectively demonstrate that targeting Orai1-mediated Ca²⁺ entry is highly effective in ameliorating pancreatic damage and systemic inflammation across multiple, clinically relevant models of acute pancreatitis.[3][8][10] Notably, treatment is significantly more effective when administered early (1 hour) versus later (6 hours) after the induction of pancreatitis, highlighting a critical therapeutic window.[8][9]

Key Experimental Protocols

Reproducible and well-characterized experimental models are fundamental to studying AP. Below are detailed methodologies for key experiments cited in the investigation of Orai1/STIM1 function.

In Vivo Induction of Acute Pancreatitis in Mice

A common workflow is used for evaluating therapeutic interventions in animal models of AP.

Protocol 1: Cerulein-Induced Acute Pancreatitis This model induces a mild, edematous pancreatitis, suitable for studying early cellular events.

-

Animal Model: 10-week-old male C57BL/6J mice are typically used.[3]

-

Induction: Administer hourly intraperitoneal (i.p.) injections of cerulein (a cholecystokinin analogue) at a dose of 50 µg/kg for 7 to 10 hours.[12][13][14] Control animals receive saline injections.

-

Treatment: Orai1 inhibitors or vehicle are typically administered 1 hour after the first cerulein injection.[8]

-

Endpoint: Mice are sacrificed 12 hours after the first injection for sample collection.[14]

Protocol 2: Taurolithocholic Acid 3-Sulfate (TLCS)-Induced Pancreatitis This model mimics gallstone-induced pancreatitis, which is often more severe.

-

Animal Model: C57BL/6J mice.

-

Procedure: Anesthetize the mouse and perform a laparotomy to expose the biliopancreatic duct.

-

Induction: Retrogradely infuse 0.2% TLCS in a buffered salt solution into the pancreatic duct via a catheter.

-

Endpoint: Monitor animals and collect samples at specified time points post-infusion.

Measurement of Intracellular Calcium ([Ca²⁺]i) in Acinar Cells

This protocol allows for the direct measurement of SOCE in isolated pancreatic acinar cells.

-

Cell Isolation:

-

Euthanize a mouse and surgically remove the pancreas.

-

Digest the tissue with collagenase to isolate individual acini or single acinar cells.

-

Wash and resuspend the cells in a suitable buffer (e.g., HEPES-buffered Ringer's solution).

-

-

Dye Loading:

-

Incubate the isolated acinar cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 30-45 minutes at room temperature. The AM ester allows the dye to cross the cell membrane.

-

-

Calcium Imaging:

-

Mount the dye-loaded cells on a glass coverslip on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (e.g., a Till Photonics System).[3]

-

Perfuse the cells with a Ca²⁺-free buffer to establish a baseline.

-

Induce ER store depletion using an agonist (e.g., cholecystokinin) or a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump inhibitor like thapsigargin or cyclopiazonic acid.[8][9]

-

Reintroduce a buffer containing extracellular Ca²⁺ (e.g., 1.8 mM). The subsequent rise in the Fura-2 ratio (proportional to [Ca²⁺]i) represents SOCE.[15]

-

-

Data Analysis: Quantify the peak or integral of the Ca²⁺ rise after re-adding extracellular Ca²⁺ to measure the magnitude of SOCE. Compare results from cells pre-treated with Orai1 inhibitors versus vehicle controls.

Histopathological Assessment of Pancreatic Injury

-

Tissue Processing:

-

Harvest the pancreas and fix it in 10% neutral buffered formalin for at least 24 hours.

-

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

-

Staining:

-

Cut 4-5 µm sections from the paraffin blocks.

-

Deparaffinize, rehydrate, and stain the sections with Hematoxylin and Eosin (H&E).

-

-

Scoring:

-

Examine the stained slides under a light microscope in a blinded fashion.

-

Score the severity of pancreatitis based on established criteria for edema, inflammatory cell infiltration, and acinar cell necrosis, typically on a scale of 0 (normal) to 3 or 4 (severe) for each parameter.[12]

-

Conclusion and Future Directions

The evidence is unequivocal: the Orai1/STIM1 signaling pathway is a central player in the initiation and progression of acute pancreatitis. Pathological activation of this pathway leads to a sustained Ca²⁺ overload in pancreatic acinar cells, triggering a cascade of cytotoxic events that culminate in pancreatic autodigestion and inflammation.[2][8] Preclinical studies have robustly demonstrated that pharmacological inhibition of Orai1 is a highly effective therapeutic strategy, capable of ameliorating both local pancreatic injury and systemic inflammation in diverse animal models.[8][10][12]

For drug development professionals, these findings validate Orai1 as a high-potential therapeutic target for AP, a disease with no specific pharmacological treatment.[1][16] Future research should focus on optimizing the therapeutic window for Orai1 inhibition, exploring its efficacy in chronic pancreatitis, and advancing potent and selective inhibitors like CM4620 (Auxora) through clinical trials to translate these promising preclinical findings into a viable therapy for patients.[12][17]

References

- 1. wjgnet.com [wjgnet.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Ca 2 + signaling in pancreatic acinar cells : physiology and pathophysiology | Semantic Scholar [semanticscholar.org]

- 5. Calcium signalling in the acinar environment of the exocrine pancreas: physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Orai1 and STIM1 in ER/PM junctions: roles in pancreatic cell function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Experimental Models of Pancreatitis [e-ce.org]

- 14. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]

- 15. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

CM4620: A Technical Guide to its Targets and Mechanism in Inflammatory Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract

CM4620 (also known as Zegocractin) is a novel, potent, and selective small-molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1] These channels, formed by Orai and STIM proteins, are crucial mediators of store-operated calcium entry (SOCE), a fundamental signaling process in numerous cell types.[2] In inflammatory conditions, particularly acute pancreatitis, the dysregulation of SOCE leads to excessive intracellular calcium, triggering a cascade of pathological events including premature enzyme activation, cell death, and a systemic inflammatory response.[3][4] This document provides a comprehensive technical overview of CM4620, detailing its molecular target, mechanism of action, and its effects on various cellular players in inflammatory disease. It consolidates quantitative data from preclinical and clinical studies, outlines key experimental methodologies, and visualizes the complex signaling and experimental workflows involved.

Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry (SOCE)

The primary molecular target of CM4620 is the Orai1 protein, the pore-forming subunit of the CRAC channel.[5] CRAC channels are activated through the SOCE pathway. This process is initiated when calcium is depleted from the endoplasmic reticulum (ER). The ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), detects this depletion, undergoes a conformational change, and translocates to ER-plasma membrane junctions. Here, STIM1 directly binds to and activates Orai1 channels, permitting a sustained influx of extracellular calcium into the cell.[6][7] This calcium influx is critical for downstream signaling, including the activation of transcription factors like NFAT and NF-κB, which drive inflammatory responses.[3]

CM4620 selectively binds to and inhibits Orai1, thereby blocking this pathological influx of calcium.[5] This interruption of the SOCE pathway is the cornerstone of its therapeutic effect, preventing the calcium overload that initiates and perpetuates cellular damage and inflammation.[3]

Quantitative Data: Potency and Efficacy

CM4620 has demonstrated potent and selective inhibition of CRAC channels and significant efficacy in both in vitro and in vivo models of inflammation.

Table 1: In Vitro Potency of CM4620

This table summarizes the half-maximal inhibitory concentrations (IC50) of CM4620 against its primary molecular targets and its functional impact on cytokine release from human immune cells.

| Target/Assay | IC50 Value (nM) | Cell Type / System | Reference |

| Orai1/STIM1-mediated Ca²⁺ currents | ~120 (119) | Cell-free / Recombinant | [8][9] |

| Orai2/STIM1-mediated Ca²⁺ currents | ~900 (895) | Cell-free / Recombinant | [8][9] |

| IL-2 Release | 59 | Human PBMCs | [9] |

| IL-17 Release | 120 | Human PBMCs | [9] |

| IL-6 Release | 135 | Human PBMCs | [9] |

| IFN-γ Release | 138 | Human PBMCs | [9] |

| TNF-α Release | 225 | Human PBMCs | [9] |

| IL-1β Release | 240 | Human PBMCs | [9] |

| IL-10 Release | 303 | Human PBMCs | [9] |

Data indicates CM4620 is approximately 7-fold more potent against Orai1/STIM1 channels than Orai2/STIM1 channels.[6][8]

Table 2: Efficacy of CM4620 in In Vitro Models of Pancreatic Cell Injury

This table shows the effective concentrations of CM4620 required to protect pancreatic acinar cells from necrosis induced by various agents that mimic pancreatitis.

| Inducing Agent | Effective CM4620 Concentration | Protective Effect | Reference |

| Palmitoleic Acid | Starting from 1 nM | Marked protection against necrosis | [10][11] |

| Bile Acids (e.g., TLCS) | Starting from 50 nM | Marked protection against necrosis | [10][11] |

| L-asparaginase | Starting from 50 nM | Marked protection against necrosis | [10][11] |

Combining low-dose CM4620 (e.g., 1-100 nM) with galactose (1 mM) can synergistically reduce necrosis to near-control levels.[10][11]

Table 3: Efficacy of CM4620 in In Vivo Animal Models of Acute Pancreatitis

This table details the dosages and observed therapeutic effects of CM4620 in rodent models of cerulein-induced acute pancreatitis.

| Animal Model | CM4620 Dose & Administration | Key Outcomes | Reference |

| Mouse | 20 mg/kg, Intraperitoneal | Significant reduction in serum amylase, lipase, and pancreatic trypsin activity. | [6] |

| Rat | 0.1 mg/kg, IV Infusion | Significant reduction in edema, necrosis, inflammation, and total histopathological score. | [6][10] |

| Rat | 0.3 - 3 mg/kg/hr, IV Infusion | Diminished pancreatic edema, acinar cell vacuolization, intrapancreatic trypsin activity, and cell death. Reduced MPO activity in pancreas and lungs. | [3][6] |

Table 4: Clinical Trial Dosages of CM4620-IE in Acute Pancreatitis

This table outlines the dosing regimens for CM4620 Injectable Emulsion (CM4620-IE) used in human clinical trials for acute pancreatitis with systemic inflammatory response syndrome (SIRS).

| Study Phase | Patient Cohort | Dosing Regimen (Intravenous) | Reference |

| Phase 2 | Low-Dose | Day 1: 1.0 mg/kg; Days 2-4: 1.4 mg/kg | [12] |

| Phase 2 | High-Dose | Days 1-2: 2.08 mg/kg; Days 3-4: 1.6 mg/kg | [12] |

Cellular Targets in Acute Pancreatitis

Acute pancreatitis is a multi-cellular disease. CM4620 exerts its therapeutic effects by targeting pathological SOCE in several key cell types involved in the disease's progression.[3]

-

Pancreatic Acinar Cells: These are the primary site of injury. CM4620 prevents Ca²⁺ overload, which in turn reduces the premature activation of digestive enzymes like trypsin and limits ER stress-associated cell death.[3][6]

-

Immune Cells (Neutrophils, PBMCs): CM4620 inhibits SOCE in immune cells, leading to a significant reduction in the release of pro-inflammatory cytokines (cytokine storm) and a decrease in neutrophil oxidative burst and myeloperoxidase (MPO) activity, key markers of inflammation and tissue damage.[3][13]

-

Pancreatic Stellate Cells (PaSCs): Upon activation during pancreatitis, PaSCs contribute to fibrosis and inflammation. CM4620 inhibits SOCE in these cells, reducing their activation and fibro-inflammatory responses.[3][6]

Key Experimental Methodologies

The following protocols are composite descriptions based on methodologies reported in the cited literature, primarily Waldron et al., 2019.

Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE) in Pancreatic Acini

-

Objective: To measure the effect of CM4620 on SOCE in primary pancreatic acinar cells.

-

Methodology:

-

Cell Preparation: Isolate pancreatic acini from mice or rats via collagenase digestion.

-

Dye Loading: Load the acini with the ratiometric calcium indicator Fura-2 AM (Fura-2 acetoxymethyl ester).

-

Pre-incubation: Incubate a subset of the loaded acini with desired concentrations of CM4620 (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for 30 minutes.

-

ER Store Depletion: Place acini in a calcium-free buffer and stimulate with a calcium-mobilizing agent (e.g., carbachol or thapsigargin) to deplete ER calcium stores. This causes an initial transient rise in cytosolic calcium.

-

SOCE Induction: Reintroduce a buffer containing extracellular calcium (e.g., 2 mM CaCl₂). The subsequent rise in the Fura-2 signal represents SOCE.

-

Data Acquisition: Monitor intracellular calcium concentrations using fluorescence imaging microscopy by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation wavelengths.

-

Analysis: Compare the rate and amplitude of the calcium rise after reintroduction of extracellular calcium between control and CM4620-treated groups.

-

Protocol 2: Cerulein-Induced Acute Pancreatitis Animal Model

-

Objective: To evaluate the therapeutic efficacy of CM4620 in an in vivo model of acute pancreatitis.

-

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Pancreatitis Induction: Administer supramaximal doses of cerulein (a cholecystokinin analogue), typically 50 µg/kg via hourly intraperitoneal (IP) injections for 4-7 hours. Control animals receive saline injections.

-

CM4620 Administration (Therapeutic Model): Initiate a continuous intravenous (IV) infusion of CM4620 (e.g., at doses of 0.3, 1.0, or 3.0 mg/kg/hr) or vehicle control 30 minutes after the first cerulein injection.

-

Sample Collection: Euthanize animals at a defined time point (e.g., 30-60 minutes after the final cerulein injection). Collect blood via cardiac puncture and harvest pancreas and lung tissues.

-

Biochemical Analysis: Measure serum amylase and lipase levels from blood samples.

-

Tissue Analysis:

-

Histology: Fix a portion of the pancreas in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections blindly for edema, inflammatory cell infiltration, and acinar cell necrosis.

-

Enzyme Activity: Measure intrapancreatic trypsin activity using a fluorometric substrate assay on tissue homogenates.

-

Inflammatory Markers: Measure myeloperoxidase (MPO) activity in pancreas and lung homogenates as a marker of neutrophil infiltration.

-

-

Protocol 3: Measurement of Neutrophil Oxidative Burst

-

Objective: To assess the effect of CM4620 on the function of human neutrophils.

-

Methodology:

-

Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Pre-incubation: Pre-treat neutrophils with CM4620 or vehicle control.

-

Stimulation: Induce oxidative burst by treating the cells with a potent chemoattractant and activator, such as N-formylmethionyl-leucyl-phenylalanine (fMLF).

-

Detection: Measure the production of reactive oxygen species (ROS) using a chemiluminescence or fluorescence-based assay (e.g., with luminol or dihydro-rhodamine 123).

-

Analysis: Quantify and compare the level of oxidative burst between CM4620-treated and control groups.

-

Conclusion

CM4620 is a selective inhibitor of the Orai1 CRAC channel that targets the core pathology of store-operated calcium entry dysregulation in inflammatory diseases. By acting on multiple cell types—including parenchymal, immune, and stellate cells—it effectively mitigates the key drivers of acute pancreatitis: calcium overload, premature enzyme activation, cell death, and systemic inflammation.[3][6] The robust preclinical data, demonstrating efficacy at clinically relevant doses, has supported its advancement into clinical trials for acute pancreatitis and other severe inflammatory conditions.[10][14] This targeted approach represents a promising strategy for diseases where pathological calcium signaling is a central mechanism of injury.

References

- 1. FDA Grants CalciMedica Permission to Begin Dosing CM4620-IE in Patients with Severe COVID-19 Pneumonia under a Newly Opened IND - BioSpace [biospace.com]

- 2. CalciMedica begins Phase I trials for CRAC channel inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Facebook [cancer.gov]

- 6. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

preclinical studies of Auxora (CM4620)

An In-depth Technical Guide to the Preclinical Studies of Auxora (CM4620)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxora, containing the active compound zegocractin (formerly CM4620), is a potent and selective small molecule inhibitor of calcium release-activated calcium (CRAC) channels.[1] CRAC channels are crucial mediators of store-operated calcium entry (SOCE), a process vital for various cellular functions, including immune responses and pancreatic acinar cell signaling.[2][3] Preclinical and clinical data suggest that inhibiting CRAC channels could offer therapeutic benefits through a dual mechanism involving both anti-inflammatory and tissue-protective effects.[1]

Excessive calcium entry into cells is a key trigger in the pathophysiology of several acute and chronic inflammatory diseases.[1][2][3] In conditions like acute pancreatitis, this leads to premature activation of digestive enzymes, cellular necrosis, and a systemic inflammatory response.[3][4] Auxora's mechanism of selectively blocking the Orai1 component of the CRAC channel aims to mitigate this pathology.[2][5] This document provides a comprehensive overview of the preclinical studies of Auxora, presenting quantitative data, experimental protocols, and key signaling pathways.

Core Mechanism of Action: CRAC Channel Inhibition

The primary molecular target of Auxora is the Orai1 protein, a key component of the CRAC channel. In various cell types, including pancreatic acinar cells and immune cells, the depletion of calcium from the endoplasmic reticulum (ER) is sensed by the STIM1 protein, which then activates Orai1 channels in the plasma membrane, leading to an influx of extracellular calcium (SOCE).[2][5][6] This sustained increase in intracellular calcium can trigger downstream inflammatory pathways, such as the activation of NFAT and NF-κB, and in the case of pancreatitis, lead to acinar cell death and premature trypsin activation.[2][5] Auxora selectively inhibits Orai1, thereby blocking this pathological calcium influx.[2]

References

- 1. EX-99.1 [sec.gov]

- 2. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New drug targets identified for acute pancreatitis treatment [einpresswire.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS4620: An In-depth Technical Guide for Cancer Immunoresearch

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS4620 has been identified as a highly potent inhibitor of CD73 (ecto-5'-nucleotidase), a critical enzyme in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment. With a reported inhibition constant (Ki) in the sub-nanomolar range, this compound presents a promising small molecule candidate for cancer immunotherapy research. This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. The information is intended to equip researchers with the necessary knowledge to effectively investigate the therapeutic potential of this compound in oncology.

Introduction to this compound and its Target: CD73

This compound is a synthetic small molecule belonging to the class of 3-methylcytidine-5'-α,β-methylenediphosphates. Specifically, it is a 4-iodo-substituted N4-benzyloxy derivative. Its primary molecular target is CD73, a cell-surface enzyme that plays a pivotal role in the generation of extracellular adenosine.

In the tumor microenvironment, cancer cells and various immune cells release adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These molecules are sequentially hydrolyzed by CD39 (ectonucleoside triphosphate diphosphohydrolase 1) to adenosine monophosphate (AMP). CD73 then catalyzes the final step, converting AMP into adenosine. Adenosine, through its interaction with A2A and A2B receptors on immune cells, triggers a cascade of immunosuppressive signals, ultimately hindering the anti-tumor immune response and promoting tumor growth, proliferation, and metastasis. By inhibiting CD73, this compound aims to block the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor activity of the immune system.

Quantitative Data

The available quantitative data for this compound is currently limited to its high inhibitory potency against human CD73. Further preclinical data, such as IC50 values in various cancer cell lines and in vivo efficacy, are not yet publicly available.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) for human CD73 | 0.436 nM | Scortichini M, et al. J Med Chem. 2022. |

| Related Compound (MRS4598) Ki | 0.673 nM | Scortichini M, et al. J Med Chem. 2022. |

Signaling Pathway

The CD73-adenosine signaling pathway is a key mechanism of immunosuppression in the tumor microenvironment. The following diagram illustrates the central role of CD73 and the mechanism of action for its inhibitor, this compound.

Caption: The CD73-adenosine immunosuppressive signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro CD73 Enzyme Activity Assay

This protocol describes a colorimetric assay to determine the enzymatic activity of CD73 and the inhibitory potential of this compound. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.

Materials:

-

Recombinant human CD73 enzyme

-

This compound

-

Adenosine 5'-monophosphate (AMP)

-

Malachite Green Phosphate Assay Kit

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

96-well microplate

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in Assay Buffer to create a range of concentrations for IC50 determination.

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (for no-inhibitor and maximal activity controls).

-

Add 20 µL of recombinant human CD73 enzyme solution (final concentration to be optimized for linear reaction kinetics) to each well, except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of AMP substrate solution (final concentration to be optimized, typically near the Km value).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Construct a phosphate standard curve to determine the concentration of Pi produced.

-

Calculate the percentage of CD73 inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro CD73 enzyme activity assay.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Human cancer cell line with known CD73 expression (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

-

Immunocompromised mice (e.g., NOD-SCID or NSG mice)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Matrigel (optional, for enhancing tumor take rate)

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest the cells and resuspend them in a sterile solution (e.g., PBS), with or without Matrigel.

-

Subcutaneously inject an appropriate number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The dose and schedule will need to be optimized based on pharmacokinetic and tolerability studies.

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors.

-

Analyze the tumors for weight and potentially for biomarkers (e.g., immunohistochemistry for immune cell infiltration, measurement of intratumoral adenosine levels).

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.

Caption: Workflow for an in vivo xenograft tumor model.

Conclusion

This compound is a potent CD73 inhibitor that holds significant promise for cancer immunoresearch. Its ability to block the production of immunosuppressive adenosine in the tumor microenvironment provides a strong rationale for its further investigation as a potential therapeutic agent, both as a monotherapy and in combination with other immunotherapies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this compound's full potential in the field of oncology. Further research is warranted to fully elucidate its preclinical and clinical efficacy.

The Critical Role of Calcium Signaling in Pancreatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms of calcium (Ca2+) signaling in the context of pancreatitis, a complex inflammatory disease of the pancreas. Dysregulation of intracellular Ca2+ homeostasis is a key initiating event in pancreatic acinar cell injury, leading to premature enzyme activation, mitochondrial dysfunction, and ultimately, cell death.[1][2][3] Understanding the nuances of these signaling pathways is paramount for the development of novel therapeutic interventions.

The Dichotomy of Calcium Signaling: Physiology vs. Pathology

In healthy pancreatic acinar cells, physiological Ca2+ signals are essential for digestive enzyme secretion.[1] These signals are typically transient and spatially restricted to the apical pole of the cell, where zymogen granules are concentrated.[1][4] This precise control ensures that digestive enzymes are activated only upon reaching the digestive tract.

In contrast, pancreatitis is characterized by aberrant Ca2+ signaling, specifically a sustained, global elevation of intracellular Ca2+ concentration ([Ca2+]i).[1][2][3] This pathological Ca2+ overload is a central player in the initiation and progression of the disease, triggering a cascade of detrimental events.[1][2]

Key Molecular Players in Pancreatic Calcium Signaling

The intricate dance of Ca2+ ions is orchestrated by a host of channels, pumps, and binding proteins. In the context of pancreatitis, the following components are of particular interest:

-

Inositol 1,4,5-Trisphosphate Receptors (IP3Rs) and Ryanodine Receptors (RyRs): Located on the endoplasmic reticulum (ER), these channels are responsible for releasing stored Ca2+ into the cytosol upon stimulation.[1][5] In pancreatitis, their over-activation contributes significantly to the initial rise in cytosolic Ca2+.[1][6]

-

Store-Operated Calcium Entry (SOCE): This is a major pathway for Ca2+ influx from the extracellular space.[3][7] The key players in SOCE are:

-

Stromal Interaction Molecule 1 (STIM1): An ER-resident protein that senses the depletion of ER Ca2+ stores.[7][8][9]

-

Orai1: A plasma membrane Ca2+ channel that is activated by STIM1, allowing Ca2+ to enter the cell.[3][7][8][9] Dysregulation of the STIM1-Orai1 signaling axis is a critical factor in the sustained Ca2+ overload observed in pancreatitis.[7][9]

-

-

Transient Receptor Potential Vanilloid 6 (TRPV6): This ion channel, highly selective for Ca2+, has been identified as another key player in mediating SOCE and contributing to Ca2+ overload in pancreatitis.[10]

-

Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and Plasma Membrane Ca2+-ATPase (PMCA): These pumps are responsible for actively transporting Ca2+ out of the cytosol, either back into the ER (SERCA) or out of the cell (PMCA), to restore basal Ca2+ levels.[1][2] Impaired function of these pumps exacerbates Ca2+ overload.[1][2]

Pathological Consequences of Calcium Overload

The sustained global elevation of intracellular Ca2+ triggers a number of downstream pathological events:

-

Premature Trypsinogen Activation: One of the earliest and most critical events in pancreatitis is the premature activation of trypsinogen to trypsin within the acinar cell.[4][11] This intra-acinar trypsin activation leads to the autodigestion of the pancreas and surrounding tissues.[4] Pathological Ca2+ levels are a direct trigger for this premature activation.[4][11]

-

Mitochondrial Dysfunction: Mitochondria play a crucial role in buffering intracellular Ca2+. However, excessive Ca2+ uptake leads to mitochondrial overload, which in turn triggers the opening of the mitochondrial permeability transition pore (MPTP).[6][12][13] This results in the loss of mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors, ultimately leading to cell death.[6][12][13]

-

Inflammasome Activation and Inflammation: Calcium overload can activate inflammatory pathways, such as the NF-κB pathway and the NLRP3 inflammasome, leading to the production and release of pro-inflammatory cytokines and promoting inflammatory cell infiltration into the pancreas.[14]

-

Cell Death: Necrosis and Apoptosis: The culmination of these events is acinar cell death. Depending on the severity of the insult, this can occur through either necrosis, a form of uncontrolled cell death that elicits a strong inflammatory response, or apoptosis, a more programmed and less inflammatory form of cell death.[1][15]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative changes in molecular and cellular events during pancreatitis-associated calcium signaling.

| Parameter | Physiological Signaling | Pathological Signaling (Pancreatitis) | Reference |

| Intracellular Ca2+ Concentration ([Ca2+]i) | Transient, apical oscillations | Sustained, global elevation | [1][4] |

| ER Ca2+ Store Levels | Maintained | Depleted | [3][7][15] |

| Store-Operated Ca2+ Entry (SOCE) | Regulated influx | Hyperactivated influx | [3][7][10] |

| Mitochondrial Ca2+ Levels | Transient uptake for buffering | Overload | [13] |

| Mitochondrial Membrane Potential | Maintained | Depolarized | [13] |

| Intracellular ATP Levels | Maintained | Depleted | [1][13][16] |

| Intra-acinar Trypsin Activity | Basal/Inactive | Markedly increased | [4][11] |

| Cell Viability | High | Decreased (Necrosis & Apoptosis) | [1][15] |

Table 1: Comparison of Physiological and Pathological Calcium Signaling Parameters in Pancreatic Acinar Cells.

| Molecular Target | Role in Pancreatitis Pathogenesis | Potential Therapeutic Strategy | Reference |

| IP3R/RyR | Mediate excessive Ca2+ release from ER | Inhibition | [1][6] |

| Orai1/STIM1 (SOCE) | Drive sustained Ca2+ influx | Inhibition/Modulation | [3][7][17] |

| TRPV6 | Contributes to SOCE-mediated Ca2+ overload | Inhibition | [10] |

| Mitochondrial Permeability Transition Pore (MPTP) | Mediates mitochondrial dysfunction and cell death | Inhibition | [6][12][18] |

| SERCA/PMCA Pumps | Impaired function contributes to Ca2+ overload | Activation/Upregulation | [1][2] |

Table 2: Key Molecular Targets in Pancreatitis-Related Calcium Signaling and Potential Therapeutic Strategies.

Experimental Protocols

Reproducible and well-characterized experimental models are crucial for studying the mechanisms of pancreatitis and for testing the efficacy of potential therapies.

Induction of Experimental Pancreatitis

-

Caerulein-Induced Pancreatitis: This is the most widely used model due to its high reproducibility.[19] Caerulein, a cholecystokinin (CCK) analog, is administered at supramaximal doses to induce pancreatitis.

-

L-Arginine-Induced Pancreatitis: A single high-dose intraperitoneal injection of L-arginine (e.g., 4 g/kg, given as two injections an hour apart in mice) induces severe necrotizing pancreatitis.[19][20]

-

Bile Duct Ligation-Induced Pancreatitis: Surgical ligation of the pancreatic duct can be used to model obstructive pancreatitis.[21]

Measurement of Intracellular Calcium

-

Fluorescence Microscopy with Ca2+-sensitive Dyes: This is a standard method for real-time monitoring of [Ca2+]i in isolated pancreatic acini or cultured acinar cells.

-

Protocol:

-

Isolate pancreatic acini from mice or rats by collagenase digestion.

-

Load the acini with a ratiometric Ca2+ indicator dye such as Fura-2 AM (acetoxymethyl ester) by incubation at room temperature.

-

Wash the cells to remove extracellular dye.

-

Mount the acini on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a detector to capture the emitted fluorescence (at ~510 nm).

-

Perfuse the cells with a physiological salt solution and stimulate with agonists or toxins as required.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and calibrated to determine the intracellular Ca2+ concentration.

-

-

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and their pathological consequences in pancreatitis.

Caption: Physiological Ca2+ signaling in pancreatic acinar cells.

Caption: Pathological Ca2+ signaling cascade in pancreatitis.

Caption: Workflow for intracellular calcium imaging.

Future Directions and Therapeutic Opportunities

The central role of Ca2+ overload in the pathophysiology of pancreatitis makes it an attractive target for therapeutic intervention.[2][7] Strategies currently being explored include:

-

Inhibition of SOCE: Selective blockers of the Orai1 channel are being investigated to prevent the sustained Ca2+ influx that drives acinar cell injury.[3][17] One such inhibitor, zegocractin (Auxora), has shown promise in clinical trials for reducing pancreatic injury.[22]

-

Targeting Intracellular Ca2+ Release: Modulating the activity of IP3Rs and RyRs to prevent excessive Ca2+ release from the ER is another potential avenue.[1][5]

-

Protecting Mitochondrial Function: Preventing the opening of the MPTP could mitigate mitochondrial dysfunction and subsequent cell death.[12][18]

A deeper understanding of the molecular architecture and regulation of these Ca2+ signaling pathways will be crucial for the development of targeted and effective therapies for pancreatitis. This guide provides a foundational framework for researchers and drug development professionals to navigate this complex and dynamic field.

References

- 1. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. Intracellular Ca2+ Signalling in the Pathogenesis of Acute Pancreatitis: Recent Advances and Translational Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Can pancreatitis be treated by inhibiting Ca2+ signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Intracellular Ca2+ Signalling in the Pathogenesis of Acute Pancreatitis: Recent Advances and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Orai1 and STIM1 in ER/PM junctions: roles in pancreatic cell function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPV6-mediated Store-operated Ca2+ Entry Participates in Pancreatic Acinar Cell Injury During Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of intracellular calcium signaling in premature protease activation and the onset of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ca2+ toxicity and mitochondrial damage in acute pancreatitis: translational overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mitochondrial dysfunction in pancreatic acinar cells: mechanisms and therapeutic strategies in acute pancreatitis [frontiersin.org]

- 14. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium signalling and pancreatic cell death: apoptosis or necrosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ca2+ toxicity and mitochondrial damage in acute pancreatitis: translational overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Novel drug targets for the early treatment of acute pancreatitis: Focusing on calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CM4620 (Zegocractin): A Technical Guide

Executive Summary

CM4620, also known as zegocractin, is a novel small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical mediators of calcium signaling in various cell types. Developed by CalciMedica, Inc., CM4620 has emerged as a promising therapeutic candidate for acute pancreatitis and other inflammatory conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of CM4620, tailored for researchers, scientists, and drug development professionals. The document details the scientific rationale for targeting CRAC channels in inflammatory diseases, summarizes key experimental findings, and outlines the methodologies of pivotal studies.

Introduction to CM4620

The discovery of CM4620 was driven by the understanding that dysregulated calcium signaling is a key pathological event in acute pancreatitis.[1] In this condition, excessive calcium entry into pancreatic acinar cells leads to premature activation of digestive enzymes, cellular injury, and a robust inflammatory response.[2][3] CM4620 was identified as a potent and selective inhibitor of CRAC channels, which are the primary conduits for store-operated calcium entry (SOCE) in non-excitable cells like pancreatic acinar and immune cells.[4] By blocking this pathological calcium influx, CM4620 aims to mitigate the initial cellular damage and the subsequent systemic inflammation that characterize severe acute pancreatitis.[1]

Mechanism of Action

CM4620 exerts its therapeutic effects by inhibiting the Orai1-containing CRAC channels.[5] These channels are activated by the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor. Upon depletion of ER calcium stores, STIM1 undergoes a conformational change, translocates to the ER-plasma membrane junctions, and activates Orai1 channels, leading to calcium influx.[6]

CM4620 has been shown to inhibit both Orai1/STIM1- and Orai2/STIM1-mediated calcium currents.[7] This inhibition of SOCE in pancreatic acinar cells prevents the sustained rise in intracellular calcium that triggers the activation of digestive enzymes like trypsin, a key initiating event in pancreatitis.[6][7] Furthermore, by acting on immune cells, CM4620 attenuates the release of pro-inflammatory cytokines, thereby reducing the systemic inflammatory response that contributes to the severity of acute pancreatitis.[1][7] Downstream of calcium signaling, CM4620 has been demonstrated to block the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are pivotal in the expression of inflammatory genes.[8]

Preclinical Development

In Vitro Efficacy

The inhibitory activity of CM4620 on CRAC channels and subsequent inflammatory responses has been quantified in various in vitro assays.

| Target/Process | Cell Type | IC50 | Reference |

| Orai1/STIM1-mediated Ca2+ current | ~120 nM | [7] | |

| Orai2/STIM1-mediated Ca2+ current | ~900 nM | [7] | |

| IL-2 Release | Human PBMCs | 59 nM | [8] |

| IL-17 Release | Human PBMCs | 120 nM | [8] |

| IFN-γ Release | Human PBMCs | 138 nM | [8] |

| IL-6 Release | Human PBMCs | 135 nM | [8] |

| TNF-α Release | Human PBMCs | 225 nM | [8] |

| IL-1β Release | Human PBMCs | 240 nM | [8] |

| IL-10 Release | Human PBMCs | 303 nM | [8] |

| IL-4 Release | Human PBMCs | 879 nM | [8] |

In Vivo Efficacy in Animal Models of Acute Pancreatitis

CM4620 has demonstrated significant efficacy in reducing the severity of acute pancreatitis in multiple rodent models.

| Animal Model | Pancreatitis Induction | CM4620 Dose | Key Findings | Reference |

| Mouse | Cerulein (50 µg/kg, 7 hourly IP injections) | 20 mg/kg IP | Significantly reduced serum amylase and lipase, and pancreatic trypsin activity. | [6] |

| Rat | Cerulein (40 µg/kg/h IV for 4h) | 5, 10, or 20 mg/kg IV | Dose-dependently reduced pancreatic edema, acinar cell vacuolization, necrosis, and inflammatory cell infiltration by up to 60%. | [6] |

| Mouse | Palmitoleic acid-alcohol | 0.1 mg/kg IP | Significantly reduced edema, necrosis, inflammation, and total histopathological score. | [9] |

Clinical Development

CM4620, formulated as an injectable emulsion (CM4620-IE, also known as Auxora), has progressed through several clinical trials for acute pancreatitis.

Pharmacokinetics and Pharmacodynamics

A Phase 2a study (NCT03709342) in patients with acute pancreatitis demonstrated a clear relationship between CM4620 plasma concentrations and its pharmacodynamic effect. The study utilized an ex vivo assay to measure the inhibition of IL-2 production in patient blood samples. The greatest inhibition of IL-2 release correlated with the highest plasma levels of CM4620, observed shortly after the completion of the infusion. As plasma levels declined, the inhibitory effect returned to baseline.[10]

Phase I and II Clinical Trials in Acute Pancreatitis

A Phase I study in healthy volunteers established the initial safety profile of CM4620.[11] Subsequently, a Phase 2a, open-label, dose-response study (NCT03401190) evaluated the safety and efficacy of CM4620-IE in patients with acute pancreatitis and systemic inflammatory response syndrome (SIRS).[2] This was followed by a larger, randomized, double-blind, placebo-controlled Phase 2b trial (CARPO, NCT04681066) to further assess the efficacy and safety of Auxora in patients with acute pancreatitis with accompanying SIRS and hypoxemia.[9] Another Phase I/II trial (CRSPA, NCT04195347) is investigating CM4620 for the treatment of acute pancreatitis induced by the chemotherapeutic agent asparaginase.[12]

| Trial ID | Phase | Indication | CM4620-IE Dosing Regimen | Key Outcomes | Reference |

| NCT03401190 | Phase 2a | Acute Pancreatitis with SIRS | Low Dose: 1.0 mg/kg Day 1, 1.4 mg/kg Days 2-4; High Dose: 2.08 mg/kg Days 1-2, 1.6 mg/kg Days 3-4 (IV over 4 hours) | Explored efficacy endpoints for future trials, including CTSI score and safety. | [2] |

| NCT04681066 (CARPO) | Phase 2b | Acute Pancreatitis with SIRS and Hypoxemia | Three different dose levels vs. placebo | Favorable safety profile and significant reduction in pro-inflammatory cytokines and disease severity reported. | [9] |

| NCT03709342 | Phase 2a | Acute Pancreatitis | Single dose of ≤ 2.08 mg/kg IV over 4 hours | Demonstrated correlation between CM4620 plasma levels and inhibition of IL-2 production. | [10] |

| NCT04195347 (CRSPA) | Phase I/II | Asparaginase-Induced Acute Pancreatitis | IV infusion over 4 hours for 4 days | Evaluating safety and efficacy in reducing the severity of pancreatitis. | [12] |

Safety Profile

Across multiple clinical trials involving nearly 200 critically-ill patients, Auxora (CM4620-IE) has demonstrated a positive safety profile.[13] In the NCT03401190 study, safety and tolerability were assessed by monitoring the frequency, duration, and severity of treatment-emergent adverse events.[2] The CARPO Phase 2b study also reported a favorable safety profile.[9] Potential phototoxicity was identified in preclinical studies, and appropriate precautions are taken in clinical trials.[4] Known hypersensitivity to any components of CM4620-IE, including eggs, is a contraindication for treatment.[4]

Experimental Protocols

In Vivo Cerulein-Induced Pancreatitis Model (Mouse)

-

Animal Model: Male C57Bl/6 mice (7 weeks old) are used.[6]

-

Acclimation: Animals are acclimated for at least one week with ad libitum access to standard chow and water.[6]

-

Grouping: Mice are randomly assigned to control and treatment groups.[6]

-

Induction of Pancreatitis: Acute pancreatitis is induced by 7 hourly intraperitoneal (IP) injections of cerulein at a dose of 50 µg/kg. Control animals receive saline injections.[6]

-

CM4620 Administration: CM4620 (e.g., 20 mg/kg) or vehicle is administered via IP injection 30 minutes before the first and fourth cerulein injections.[6]

-

Sample Collection: One hour after the last cerulein injection, animals are euthanized, and blood and pancreas tissues are collected for analysis.[6]

-

Analysis: Serum amylase and lipase levels are measured from blood samples. Pancreatic tissue is used for histological analysis and measurement of trypsin activity.[6]

In Vitro Trypsin Activity Assay (Pancreatic Acini)

-

Homogenate Preparation: Pancreatic tissue is homogenized in ice-cold MOPS buffer (250 mM sucrose, 5 mM MOPS, 1 mM MgSO4, pH 6.5).[7] The homogenate is then centrifuged at 5,000 x g for 5 minutes, and the supernatant is collected.[7]

-